molecular formula C10H9N3S B14234519 4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile CAS No. 211488-79-8

4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile

Cat. No.: B14234519
CAS No.: 211488-79-8
M. Wt: 203.27 g/mol
InChI Key: MMFKGKGVBSQAOC-UHFFFAOYSA-N
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Description

4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile: is a chemical compound with the molecular formula C10H7N3S It is known for its unique structure, which includes a benzonitrile group attached to a sulfanylideneimidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile typically involves the reaction of benzonitrile derivatives with imidazolidin-2-thione under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to moderate heating.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, low temperatures.

    Substitution: Various nucleophiles, aprotic solvents like DMF, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Derivatives with different functional groups replacing the nitrile group.

Scientific Research Applications

4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The sulfanylideneimidazolidinyl moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Sulfanylideneimidazolidin-1-yl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4,5-Dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile: Contains additional methoxy groups and an oxo group.

Uniqueness

4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile is unique due to its specific combination of a benzonitrile group and a sulfanylideneimidazolidinyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

211488-79-8

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

4-(2-sulfanylideneimidazolidin-1-yl)benzonitrile

InChI

InChI=1S/C10H9N3S/c11-7-8-1-3-9(4-2-8)13-6-5-12-10(13)14/h1-4H,5-6H2,(H,12,14)

InChI Key

MMFKGKGVBSQAOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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